2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures around -20°C for storage .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The p-toluenesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving nucleosides and nucleotides.
Medicine: Research involving this compound includes studies on antiviral and anticancer agents.
Industry: It is used in the production of various biochemical products and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt involves its interaction with specific molecular targets. The isopropylidene group provides protection to the ribofuranosylamine, allowing it to participate in various biochemical reactions without degradation.
Comparison with Similar Compounds
Similar Compounds
2,3-O-Isopropylidene-beta-D-ribofuranosylamine: Lacks the p-toluenesulfonate group, making it less reactive in substitution reactions.
2,3-O-Isopropylidene-alpha-D-ribofuranosylamine p-toluenesulfonate salt: Similar structure but with a different stereochemistry, which can affect its reactivity and applications.
Uniqueness
2,3-O-Isopropylidene-beta-D-ribofuranosylamine p-toluenesulfonate salt is unique due to its combination of protective isopropylidene and reactive p-toluenesulfonate groups. This combination allows it to be used in a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-amino-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.C7H8O3S/c1-8(2)12-5-4(3-10)11-7(9)6(5)13-8;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,10H,3,9H2,1-2H3;2-5H,1H3,(H,8,9,10)/t4-,5-,6-,7-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPFITJXVRJPKJ-QKVQOOBNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(OC2C(OC(C2O1)N)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N)CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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